An In-Depth Technical Guide to 4-(Trifluoromethoxy)butanoic Acid
An In-Depth Technical Guide to 4-(Trifluoromethoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)butanoic acid, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, proposed synthesis, and the scientific rationale for its use in research and development, with a focus on providing actionable insights for professionals in the field.
Core Identifiers and Chemical Structure
4-(Trifluoromethoxy)butanoic acid is a carboxylic acid derivative characterized by the presence of a trifluoromethoxy group (-OCF₃) at the terminal position of a butyric acid backbone. This functional group imparts unique properties that are of significant interest in the design of novel molecules.
Table 1: Core Identifiers for 4-(Trifluoromethoxy)butanoic Acid
| Identifier | Value |
| CAS Number | 1485347-75-8[1] |
| Molecular Formula | C₅H₇F₃O₃ |
| Molecular Weight | 172.10 g/mol |
| IUPAC Name | 4-(Trifluoromethoxy)butanoic acid |
| Canonical SMILES | C(CC(=O)O)COC(F)(F)F |
| InChI Key | NEVDHHKSAIZYSB-UHFFFAOYSA-N |
Diagram 1: Chemical Structure of 4-(Trifluoromethoxy)butanoic acid
A 2D representation of 4-(Trifluoromethoxy)butanoic acid.
Physicochemical Properties: The Influence of the Trifluoromethoxy Group
The trifluoromethoxy group is a fascinating and powerful substituent in modern chemistry. It is often considered a "super-methyl" group or a lipophilic hydrogen bond acceptor. Its strong electron-withdrawing nature and high lipophilicity significantly influence the properties of the parent molecule.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Commentary | Scientific Rationale |
| pKa | Lower than butanoic acid (pKa ≈ 4.8) | The strongly electron-withdrawing -OCF₃ group will exert an inductive effect through the alkyl chain, stabilizing the carboxylate anion and thus increasing the acidity of the carboxylic acid. |
| LogP | Higher than butanoic acid (LogP ≈ 0.8) | The trifluoromethoxy group is highly lipophilic, which is expected to increase the overall partition coefficient of the molecule. |
| Metabolic Stability | High | The carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, making this moiety highly resistant to metabolic degradation, a desirable trait in drug candidates. |
| Boiling Point | Higher than butanoic acid (163.5 °C) | The increased molecular weight and polarity due to the -OCF₃ group would suggest a higher boiling point. |
| Solubility | Likely soluble in polar organic solvents. | The presence of the carboxylic acid group should confer solubility in solvents like methanol, ethanol, and DMSO. |
Proposed Synthesis Protocol
A direct, experimentally validated synthesis for 4-(Trifluoromethoxy)butanoic acid is not currently published. However, a plausible synthetic route can be designed based on established methods for the formation of aliphatic trifluoromethyl ethers. The following protocol is a conceptual workflow for researchers aiming to synthesize this compound.
Diagram 2: Proposed Synthetic Workflow for 4-(Trifluoromethoxy)butanoic acid
A conceptual two-step synthesis of 4-(Trifluoromethoxy)butanoic acid.
Step 1: O-Trifluoromethylation of a 4-Halobutanol
Causality: The synthesis of aliphatic trifluoromethyl ethers can be challenging. One approach involves the reaction of an alcohol with a suitable trifluoromethylating agent. Using a halo-alcohol allows for the introduction of the trifluoromethoxy group while retaining a handle for subsequent chain extension.
Protocol:
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To a solution of 4-bromobutanol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), add a trifluoromethylating reagent. Several modern reagents can be considered, such as Umemoto's or Togni's reagents, which are electrophilic sources of the "CF₃⁺" equivalent for O-trifluoromethylation.[2][3]
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The reaction may require a catalyst, such as a Lewis acid (e.g., Zn(NTf₂)₂), and is typically run under an inert atmosphere (e.g., nitrogen or argon).[4]
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The reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, the reaction is quenched, and the product, 1-bromo-4-(trifluoromethoxy)butane, is isolated and purified using standard techniques like column chromatography.
Step 2: Conversion to the Carboxylic Acid
Causality: The terminal halide of the intermediate provides a straightforward route to the corresponding carboxylic acid via a Grignard reaction followed by carboxylation.
Protocol:
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Prepare the Grignard reagent by reacting 1-bromo-4-(trifluoromethoxy)butane (1 equivalent) with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere. Initiation of the Grignard formation may require gentle heating or the addition of a small crystal of iodine.
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Once the Grignard reagent has formed, the solution is cooled (e.g., in a dry ice/acetone bath) and then treated with an excess of solid carbon dioxide (dry ice).
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After the addition of CO₂, the reaction mixture is allowed to warm to room temperature.
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The reaction is then quenched by the careful addition of an aqueous acid solution (e.g., 1 M HCl).
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The aqueous and organic layers are separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
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The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 4-(Trifluoromethoxy)butanoic acid.
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Further purification can be achieved by recrystallization or chromatography.
Applications and Scientific Integrity in Drug Discovery
The incorporation of fluorine, and specifically the trifluoromethoxy group, into drug candidates is a well-established strategy in medicinal chemistry to enhance key properties.
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Metabolic Stability: The high strength of the C-F bonds makes the -OCF₃ group exceptionally resistant to enzymatic degradation, which can increase the half-life of a drug molecule in the body.
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Lipophilicity and Permeability: The trifluoromethoxy group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.
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Receptor Binding: The electronic properties of the -OCF₃ group can alter the pKa of nearby functional groups and influence hydrogen bonding interactions, potentially leading to enhanced binding affinity and selectivity for a biological target.
While 4-(Trifluoromethoxy)butanoic acid itself is not a therapeutic agent, it serves as a valuable building block. Its bifunctional nature, with a carboxylic acid and a trifluoromethoxy-terminated alkyl chain, allows for its incorporation into larger, more complex molecules through various chemical transformations of the carboxylic acid group (e.g., amide bond formation, esterification).
Spectroscopic Characterization (Anticipated)
Although experimental spectra are not available, the expected spectroscopic signatures can be predicted to aid in the characterization of synthesized 4-(Trifluoromethoxy)butanoic acid.
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¹H NMR: The proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The methylene protons adjacent to the carboxylic acid and the trifluoromethoxy group would be the most deshielded of the alkyl protons.
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¹³C NMR: The carbonyl carbon of the carboxylic acid would be observed in the range of 170-180 ppm. The carbon of the trifluoromethoxy group would appear as a quartet due to coupling with the three fluorine atoms.
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¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the -OCF₃ group.
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IR Spectroscopy: A broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹ would be characteristic of the carboxylic acid dimer. A strong C-F stretching absorption would also be expected.
Conclusion
4-(Trifluoromethoxy)butanoic acid represents a potentially valuable, yet under-explored, chemical entity. Its key feature, the terminal trifluoromethoxy group, suggests that it could serve as a unique building block for the synthesis of novel pharmaceuticals and advanced materials with enhanced properties. The lack of extensive public data underscores an opportunity for further research into its synthesis, characterization, and application. The protocols and insights provided in this guide are intended to equip researchers with a solid foundation for exploring the potential of this and related fluorinated compounds.
References
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Organic Chemistry Portal. Synthesis of trifluoromethyl alkanes. Available from: [Link]
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Chemical Review and Letters. Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. 2021. Available from: [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available from: [Link]
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Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786. Available from: [Link]
